molecular formula C15H17F2NO4S B2586933 Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate CAS No. 2097896-82-5

Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate

Cat. No. B2586933
CAS RN: 2097896-82-5
M. Wt: 345.36
InChI Key: URYNTVBIBFPIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate” is a synthetic, organic compound. It belongs to the family of spirotetramat analogs. It is a white crystalline powder with the molecular formula C16H17F2NO3 . It has been used extensively in research studies due to its potential to act as an insecticide and acaricide.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a spirocyclic core with a sulfonyl group attached to a benzoate ester . The InChI code for this compound is InChI=1S/C16H17F2NO3/c1-22-14 (21)12-4-2-11 (3-5-12)13 (20)19-8-6-15 (7-9-19)10-16 (15,17)18/h2-5H,6-10H2,1H3.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The compound has been involved in studies focusing on its role in organic synthesis, demonstrating its utility in creating various chemical structures. Research by Hwang, Prakash, and Olah (2000) explored the protolytic activation of methyl benzoate by superacidic trifluoromethanesulfonic acid, leading to benzophenone derivatives through reactions with aromatic compounds, showcasing its potential in the synthesis of complex organic molecules (Hwang, Prakash, & Olah, 2000).

Pharmacology and Biochemistry

  • Studies have also delved into the biochemical interactions and potential pharmacological applications of compounds structurally related to methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate. For example, the work by Watson et al. (2005) on CCR5 receptor-based mechanisms highlights the investigation of related compounds for their potential in HIV treatment, emphasizing the broader scope of research into similar molecular frameworks for therapeutic applications (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Materials Science

  • In materials science, the focus has been on the synthesis and application of related sulfonamide compounds for various industrial applications. For instance, the development of new sulfonamides containing 4-azidomethyl coumarin by Basanagouda et al. (2010) for antimicrobial purposes showcases the versatility of these compounds in creating materials with specific biological activities (Basanagouda, Shivashankar, Kulkarni, Rasal, Patel, Mutha, & Mohite, 2010).

Environmental Science

  • Research into the environmental persistence and effects of perfluorinated compounds, which share some chemical characteristics with this compound, has provided insights into their bioaccumulation and environmental impact. Martin, Mabury, Solomon, and Muir (2013) discussed the bioaccumulation of perfluorinated alkyl acids, highlighting the need for understanding the environmental behavior of related compounds (Martin, Mabury, Solomon, & Muir, 2013).

properties

IUPAC Name

methyl 4-[(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO4S/c1-22-13(19)11-2-4-12(5-3-11)23(20,21)18-8-6-14(7-9-18)10-15(14,16)17/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYNTVBIBFPIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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